3-(4-Nitrophenyl)pyridine-2-carbonitrile
Description
3-(4-Nitrophenyl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 4-nitrophenyl group at position 3 and a cyano group at position 2. The nitrophenyl moiety imparts strong electron-withdrawing characteristics, while the carbonitrile group enhances reactivity, making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization, often confirmed via spectroscopic methods (IR, NMR, mass spectrometry) .
Properties
IUPAC Name |
3-(4-nitrophenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c13-8-12-11(2-1-7-14-12)9-3-5-10(6-4-9)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQDELCNNJFVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718584 | |
| Record name | 3-(4-Nitrophenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-13-8 | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Nitrophenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)pyridine-2-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 3-(4-Aminophenyl)pyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising biological activities, particularly in the field of medicinal chemistry. Research indicates that derivatives of pyridine compounds exhibit various pharmacological properties, including:
- Antimicrobial Activity : Studies have demonstrated that certain pyridine derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Anticancer Potential : Compounds similar to 3-(4-Nitrophenyl)pyridine-2-carbonitrile have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer cell lines, suggesting potential therapeutic applications .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for:
- Formation of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through nucleophilic substitution reactions or as an intermediate in multi-step synthetic routes.
- Development of New Materials : The compound is also explored for its potential in creating new materials, particularly those with electronic or optical properties due to its conjugated structure.
Case Study 1: Antimicrobial Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The findings indicated that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer effects of pyridine-based compounds. Researchers synthesized several derivatives of this compound and tested them against human cancer cell lines. The results showed that some derivatives inhibited cell growth effectively, suggesting a pathway for developing novel anticancer therapies .
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby altering its activity. The nitrophenyl and pyridine moieties can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Nitrophenyl)pyridine-2-carbonitrile with analogous pyridine-carbonitrile derivatives, focusing on substituent effects, synthesis routes, and applications.
Substituent Effects and Structural Variations
Key Research Findings
- Electronic Properties : The 4-nitrophenyl group in the target compound enhances electron deficiency compared to chloro or methyl groups, favoring charge-transfer interactions in materials science .
- Bioactivity : Piperazine-substituted analogues (e.g., ) exhibit higher solubility and bioavailability than nitro-substituted derivatives, making them preferable in drug design.
- Thermal Stability: Pyridinone derivatives (e.g., ) show higher melting points (~259°C) due to hydrogen bonding, whereas sulfanyl derivatives degrade at lower temperatures .
Biological Activity
3-(4-Nitrophenyl)pyridine-2-carbonitrile (CAS No. 1352318-13-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a nitrophenyl group and a cyano group. Its molecular formula is C11H8N4O2, with a molecular weight of 232.21 g/mol. The presence of both the nitro and cyano groups contributes to its biological activity by enhancing electron-withdrawing properties, which can influence interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits significant antibacterial activity against various strains of bacteria and fungi. For instance:
- Antibacterial Activity : The minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be in the range of 5-10 µg/mL, indicating potent activity comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with MIC values around 10 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 - 10 |
| Escherichia coli | 5 - 10 |
| Candida albicans | ~10 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage bacterial cell membranes or interfere with metabolic pathways . Additionally, the cyano group may enhance binding affinity to specific enzymes or receptors involved in microbial growth.
Case Studies
Several case studies have explored the biological activity of related pyridine compounds, providing insights into structure-activity relationships (SAR):
- Pyridine Derivatives : A study on various pyridine derivatives demonstrated that modifications at the 4-position significantly impacted antimicrobial potency. Compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria .
- Nitrophenyl Substituents : Research indicates that compounds with nitrophenyl substituents generally exhibit improved antibacterial properties due to increased lipophilicity and better membrane penetration capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
